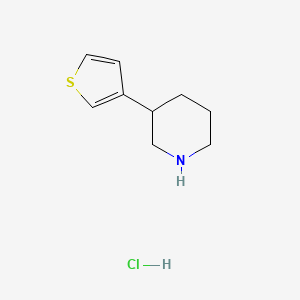

3-(Thiophen-3-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-thiophen-3-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBYZCGJCBDTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Thiophen-3-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, antibacterial, and antifungal activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety. This structural combination is known to influence its interaction with various biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral efficacy of compounds similar to this compound against various viral strains, particularly HIV. The following table summarizes key findings on the antiviral activity of related compounds:

| Compound | EC50 (nM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| 9a | 2.20 | 215 | 97,727 |

| 15a | 1.75 | 117 | 66,857 |

| Control (ETR) | 2.81 | 3.98 | 1,000 |

In this context, the selectivity index (SI) is calculated as the ratio of CC50 to EC50, indicating the compound's safety margin in comparison to its antiviral potency .

Antibacterial Activity

The antibacterial properties of thiophene-containing piperidines have been explored against both Gram-positive and Gram-negative bacteria. The following table illustrates the antibacterial activity of selected derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Pseudomonas aeruginosa | 16 µg/mL |

| Compound C | Escherichia coli | 32 µg/mL |

These results indicate that certain derivatives exhibit promising antibacterial effects, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Antifungal Activity

In addition to antibacterial properties, compounds derived from piperidine and thiophene have shown antifungal activity against common fungal pathogens. The following data summarizes antifungal testing results:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 4 |

| Compound E | Aspergillus niger | 8 |

These findings suggest that modifications to the piperidine structure can enhance antifungal efficacy, making these compounds viable candidates for further development .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors involved in viral replication and bacterial cell wall synthesis. For instance, some studies suggest that these compounds may inhibit reverse transcriptase in HIV or disrupt bacterial cell membrane integrity .

Case Studies

- Antiviral Screening : A study conducted on a series of piperidine derivatives highlighted the importance of structural modifications in enhancing antiviral potency against HIV-1 strains. The most effective compounds exhibited low EC50 values while maintaining high selectivity indices, indicating their potential as therapeutic agents .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of thiophene-piperidine hybrids against resistant bacterial strains. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Pharmaceutical Applications

-

Anticonvulsant Activity :

- Research indicates that derivatives of piperidine, including 3-(thiophen-3-yl)piperidine hydrochloride, may exhibit anticonvulsant properties. Similar compounds have been evaluated in various seizure models, showing promise in reducing seizure frequency and severity.

-

Antimicrobial Properties :

- The thiophene component is associated with antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal effects, suggesting that this compound could be explored for its potential in treating infectious diseases.

- Pain Management :

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer effects, particularly against certain types of tumors. The mechanism is thought to involve the modulation of cell signaling pathways that regulate cell proliferation and apoptosis.

Biochemical Interactions

This compound interacts with various biological targets:

- Enzyme Modulation : It has been observed to affect the activity of enzymes involved in metabolic pathways, which could lead to significant implications in drug metabolism and efficacy .

- Cell Signaling Pathways : The compound may influence pathways related to inflammation and cellular stress responses, which are crucial in the context of chronic diseases.

Case Studies

-

Anticonvulsant Efficacy :

- In a study evaluating the anticonvulsant properties of similar compounds, researchers administered various piperidine derivatives to animal models experiencing induced seizures. Results showed a significant reduction in seizure duration and frequency when treated with these compounds, suggesting that this compound could be further investigated for its potential as an anticonvulsant agent .

- Pain Relief Studies :

Comparison with Similar Compounds

Key Observations :

- Thiophene Position : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in thiofentanyl. Positional isomerism affects receptor binding; e.g., thiophen-2-yl is common in opioid ligands .

- Electron-Donating vs. Withdrawing Groups : Pitolisant’s 4-chlorophenyl enhances binding to histamine H3 receptors via π-stacking, while trifluoromethyl groups increase metabolic stability .

Insights :

- Thiophene Moieties : Thiophen-3-yl groups are less common in CNS drugs than thiophen-2-yl, but their electron-rich structure may facilitate interactions with enzymes like cytochrome P450 or kinases .

- Piperidine as a Scaffold : Piperidine’s conformational flexibility allows diverse substitutions for optimizing binding to targets such as GPCRs or ion channels .

Preparation Methods

Synthesis of the Piperidine Core

A key intermediate in the preparation is often a 3-aminopiperidin-2-one or related lactam, which upon reduction yields the 3-aminopiperidine skeleton. According to patent literature, (R)-3-aminopiperidine dihydrochloride can be prepared by reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4). The precursor lactam is synthesized by treating (R)-methyl 2,5-diaminopentanoate dihydrochloride with a base in methanol at low temperatures (between -10°C and 0°C), followed by acidification with hydrochloric acid in methanol at 0–20°C to form the hydrochloride salt of the lactam intermediate.

| Step | Reagents/Conditions | Purpose | Temperature | Solvent |

|---|---|---|---|---|

| 1 | Base (1.5–3 equiv) + (R)-methyl 2,5-diaminopentanoate dihydrochloride (1 equiv) | Formation of lactam intermediate | -10°C to 0°C | Methanol |

| 2 | Hydrochloric acid (1.0–1.5 equiv) | Conversion to lactam hydrochloride salt | 0°C to 20°C | Methanol |

| 3 | Lithium aluminum hydride | Reduction of lactam to 3-aminopiperidine | Ambient or controlled | Methyl tert-butyl ether / Methanol |

This sequence allows for stereoselective preparation of the piperidine ring with the amino group at the 3-position.

Formation of the Hydrochloride Salt

To improve the compound's stability, crystallinity, and solubility, the free base 3-(thiophen-3-yl)piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often methanol or ethanol, at controlled temperatures (0°C to 20°C).

This step involves:

- Dissolving the free base in solvent

- Adding 1.0–1.5 equivalents of HCl

- Stirring at low temperature to precipitate the hydrochloride salt

- Isolation by filtration and drying

Summary of Preparation Methodology

| Stage | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| Lactam formation | (R)-methyl 2,5-diaminopentanoate dihydrochloride | Base in methanol, -10°C to 0°C | (R)-3-aminopiperidin-2-one |

| Lactam salt formation | (R)-3-aminopiperidin-2-one | HCl in methanol, 0–20°C | (R)-3-aminopiperidin-2-one hydrochloride |

| Reduction | (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 in methyl tert-butyl ether/methanol | (R)-3-aminopiperidine hydrochloride |

| Thiophene coupling | 3-halopiperidine derivative + thiophen-3-ylboronic acid | Pd-catalyzed Suzuki coupling, base, 80–110°C | 3-(Thiophen-3-yl)piperidine |

| Salt formation | 3-(Thiophen-3-yl)piperidine | HCl in methanol/ethanol, 0–20°C | 3-(Thiophen-3-yl)piperidine hydrochloride |

Research Findings and Analysis

- The reduction of lactam intermediates with LiAlH4 provides a stereoselective route to 3-aminopiperidines, which is essential for the biological activity of the final compound.

- Suzuki–Miyaura coupling is the preferred method for attaching the thiophene ring due to its mild conditions and tolerance of functional groups, enabling high yields and purity.

- The hydrochloride salt formation is critical for pharmaceutical applications, enhancing solubility and stability.

- Alternative methods such as direct nucleophilic substitution or other cross-coupling reactions may be less efficient or require harsher conditions.

- The stereochemistry of the piperidine ring can be controlled through the choice of starting materials and reaction conditions, with chiral chromatography or salt resolution techniques used for enantiomeric purification if needed.

Q & A

Q. What are the recommended synthetic routes for 3-(Thiophen-3-yl)piperidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thiophene precursors with piperidine derivatives under acidic or basic conditions. For example, thiophene rings can be formed via cyclization of diones or thioesters, followed by coupling with piperidine intermediates. Optimization may include adjusting catalysts (e.g., Pd for cross-coupling), temperature (controlled reflux), or solvent polarity. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers determine physicochemical properties (e.g., solubility, melting point) when literature data is unavailable?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point analysis and gravimetric methods for solubility in solvents (e.g., water, ethanol, DMSO). For hygroscopicity, dynamic vapor sorption (DVS) can assess moisture uptake. Spectroscopic techniques (FTIR, NMR) confirm structural integrity during characterization .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Store at 2–8°C in airtight containers to prevent degradation. Use fume hoods to avoid aerosol inhalation, and wear nitrile gloves, safety goggles, and lab coats. For spills, collect solid material with absorbent pads and dispose via hazardous waste protocols. Respiratory protection (e.g., NIOSH-approved masks) is advised during large-scale handling .

Advanced Research Questions

Q. How can a stability-indicating HPLC method be developed to resolve degradation products of this compound?

- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidative stress) to generate impurities. Use a C18 column with a gradient mobile phase (e.g., acetonitrile/ammonium formate buffer) and UV detection at 254 nm. System suitability testing, as per USP guidelines, ensures resolution between the parent compound and by-products (e.g., sulfoxides or hydrolyzed derivatives) .

Q. What strategies validate the interaction of this compound with serotonin receptors?

- Methodological Answer : Conduct radioligand displacement assays using [³H]-paroxetine (a related SSRI) in neuronal membrane preparations. Compare IC₅₀ values with structural analogs (e.g., duloxetine derivatives). Molecular docking studies using serotonin receptor crystal structures (PDB IDs) can predict binding affinities and guide mutagenesis experiments .

Q. How can contradictory cytotoxicity data across cell lines be reconciled for this compound?

- Methodological Answer : Standardize assay conditions (e.g., MTT protocol per Mosmann et al., 1983) using matched cell lines (e.g., HEK-293 vs. SH-SY5Y). Control for variables like incubation time, serum concentration, and compound solubility. Validate results with orthogonal assays (e.g., ATP luminescence) and reference compounds .

Q. What chromatographic techniques separate enantiomers of this compound derivatives?

Q. How are metabolic pathways and major metabolites identified for this compound?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) or hepatocytes, followed by LC-MS/MS analysis. Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards or databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.